Product packaging for Spiro[2.5]oct-4-ylamine(Cat. No.:CAS No. 78293-96-6)

Spiro[2.5]oct-4-ylamine

Cat. No.: B3371749
CAS No.: 78293-96-6
M. Wt: 125.21
InChI Key: WCSMCNIQVFJWAS-UHFFFAOYSA-N
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Description

Spiro[2.5]oct-4-ylamine is a useful research compound. Its molecular formula is C8H15N and its molecular weight is 125.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B3371749 Spiro[2.5]oct-4-ylamine CAS No. 78293-96-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.5]octan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-7-3-1-2-4-8(7)5-6-8/h7H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSMCNIQVFJWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2)C(C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Spirocyclic Systems in Modern Organic Chemistry

Spirocycles are defined as molecules containing two or more rings that are connected by a single, shared atom. wikipedia.orgrsc.org This unique structural feature imparts a distinct three-dimensional character to the molecule, a quality highly sought after in drug discovery. tandfonline.combldpharm.com Unlike their planar aromatic counterparts, the inherent three-dimensionality of spirocycles allows for a more precise spatial arrangement of functional groups, which can lead to enhanced interactions with the complex three-dimensional binding sites of biological targets like proteins. tandfonline.com

The pursuit of novel chemical entities with favorable intellectual property prospects also drives the interest in spirocycles. tandfonline.com While many common monocyclic ring systems have been extensively explored, the combination of two or more rings in a spirocyclic arrangement offers a vast and relatively untapped chemical space for the discovery of new therapeutic agents. tandfonline.comresearchgate.net

The Evolution of Research Perspectives on Spirocyclic Amines

Classical and Foundational Approaches to Spiro[2.5]octane Scaffolds

Traditional methods for synthesizing the spiro[2.5]octane core often rely on multi-step sequences involving cyclization reactions. smolecule.com These foundational approaches, while effective, can be lengthy and sometimes require harsh reaction conditions or the use of hazardous reagents. google.com

Multi-Step Conversions and Strategic Intermediates in Spiro[2.5]octane Synthesis (e.g., Spiro[2.5]octane-5-carboxylic acid synthesis)

A common strategy in the classical synthesis of spiro[2.5]octane derivatives involves the construction of key intermediates that can be further elaborated. One such pivotal intermediate is spiro[2.5]octane-5-carboxylic acid . A documented synthesis of this compound starts from the readily available industrial raw material 1,3-cyclohexanedione (B196179). google.com The process involves several steps:

Methoxylation: 1,3-cyclohexanedione reacts with methanol (B129727) in the presence of concentrated sulfuric acid to yield 3-methoxy-cyclohexenone. google.com

Cyclization: The resulting enone undergoes cyclization with an ethyl Grignard reagent in the presence of a Lewis acid to form 5-methoxyspiro[2.5]oct-4-ene. google.com

Hydrolysis: The enol ether is then hydrolyzed using p-toluenesulfonic acid in tert-methyl ether to produce spiro[2.5]oct-5-one. google.com

Nitrile Formation: The ketone is converted to spirao[2.5]oct-5-nitrile by reacting it with p-tosyl isonitrile in the presence of a base. google.com

Hydrolysis to Carboxylic Acid: Finally, the nitrile is hydrolyzed under alkaline conditions to afford spiro[2.5]octane-5-carboxylic acid. google.com

This multi-step sequence highlights the strategic use of functional group transformations to build the desired spirocyclic core. Another example is the synthesis of spiro[2.5]octane-4,6-dione , which can be prepared from methyl 3-(1-acetylcyclopropyl)propionate through an intramolecular cyclization using sodium hydride. chemicalbook.com Similarly, spiro[2.5]octane-5,7-dione is a crucial intermediate for various pharmaceutically active compounds and has several documented synthetic routes, some of which are complex and not ideal for large-scale production due to the use of hazardous materials like sodium hydride and o-dichlorobenzene. google.comgoogleapis.comwipo.int

Modern Catalytic Strategies in Spiro[2.5]oct-4-ylamine Synthesis

Recent advancements in catalysis have revolutionized the synthesis of spirocyclic compounds, offering more efficient, selective, and environmentally benign alternatives to classical methods. These strategies are crucial for accessing complex structures like this compound with high levels of stereocontrol.

Asymmetric Synthesis and Stereocontrol in Spiro[2.5]octane Amines (e.g., diastereoselective methods, enantioselective synthesis)

The synthesis of chiral spiro compounds is of significant interest due to their potential applications in drug discovery. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective construction of spiro heterocycles. researchgate.net For instance, chiral phosphoric acids and cinchona alkaloid-derived catalysts have been successfully employed in various asymmetric transformations to produce spiro compounds with high enantiopurity. rice.eduoaepublish.com

While direct asymmetric synthesis of this compound is not extensively detailed in the provided results, the principles of stereocontrol are well-established for related spirocyclic systems. For example, the enantioselective synthesis of spiro-dihydropyrano cyclohexanones has been achieved through a cascade reaction catalyzed by a bifunctional primary amine catalyst. researchgate.net These methodologies, which often involve the creation of multiple stereocenters in a single step, could potentially be adapted for the synthesis of chiral spiro[2.5]octane amines. The combination of organocatalysis with transition metal catalysis has also become a significant strategy for synthesizing optically pure spiro heterocyclic molecules. nih.gov

Organocatalysis and Photocatalysis in Spiro Compound Construction

Organocatalysis plays a pivotal role in modern spiro compound synthesis. rsc.org Chiral phosphoric acids, thioureas, and squaramides are prominent non-covalent organocatalysts that can be combined with transition metal catalysis to produce enantiomerically enriched spiro heterocycles. nih.gov For example, organocatalytic Michael/lactonization reactions have been used to synthesize CF3-containing spiro oxindole-lactones with high yields and selectivities. oaepublish.com

Photocatalysis has also emerged as a powerful technique for constructing spirocyclic systems under mild conditions. smolecule.com Visible-light-mediated photoredox catalysis can be used to generate radicals that undergo cyclization to form spiro compounds. smolecule.com For instance, the photocatalytic tandem cyclization of o-alkenylbenzaldehydes has been used to prepare seven-membered nitrogenous heterocyclic skeletons. researchgate.net Furthermore, visible-light-mediated intermolecular [2+2]-cycloaddition reactions of 3-alkylideneindolin-2-ones with alkenes provide an efficient route to 3-spirocyclobutyl oxindoles. acs.org These photocatalytic methods offer sustainable alternatives for the synthesis of complex spiro architectures. researchgate.net

Transition Metal-Catalyzed Transformations for Spiro[2.5]octane Derivatization (e.g., C–H activation, cross-coupling)

Transition metal catalysis provides a versatile toolkit for the derivatization of spiro[2.5]octane scaffolds, including powerful techniques like C–H activation and cross-coupling reactions. mdpi.com These methods allow for the direct introduction of functional groups into the spirocyclic core, often with high levels of chemo- and regioselectivity. mdpi.com

C–H activation strategies enable the functionalization of otherwise inert C–H bonds. acs.orgnih.gov For example, manganese complexes have been used to catalyze the C(sp3)–H bond oxygenation of spiro[2.5]octane, leading to the formation of alcohols, ketones, and esters. nih.gov The selectivity of these reactions can be tuned by modifying the catalyst and reaction conditions. nih.gov Scandium-catalyzed dearomative spiro-annulation of quinolines with alkynes is another example of a C–H activation/alkenylation sequence that leads to enantioenriched spiro compounds. acs.orgnih.gov

Cross-coupling reactions , such as the Suzuki, Stille, and Sonogashira reactions, are fundamental transformations in organic synthesis and have been applied to the construction of complex molecules containing spirocyclic motifs. mdpi.com These palladium-catalyzed reactions allow for the formation of carbon-carbon bonds by coupling organic halides with organometallic reagents. mdpi.com While direct examples of cross-coupling on the spiro[2.5]octane core are not prevalent in the provided results, the installation of a halide or a suitable coupling partner onto the scaffold would enable its further diversification using these powerful methods.

Novel Reaction Pathways and Domino Processes for Spiro[2.5]octane Formation (e.g., 1,6-conjugate addition induced dearomatization, cycloadditions)

The development of novel reaction pathways and domino (or cascade) processes has significantly streamlined the synthesis of complex molecular architectures like spiro[2.5]octanes. These reactions allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. unimi.it

1,6-Conjugate addition induced dearomatization of para-quinone methides has proven to be an effective, metal-free, one-pot method for synthesizing spiro[2.5]octa-4,7-dien-6-ones. rsc.orgresearchgate.net This reaction proceeds smoothly under mild conditions and can generate products with two or three consecutive quaternary centers in high yields. rsc.orgresearchgate.net A related approach involves a formal 1,6-conjugated addition-mediated [2+1] annulation of p-quinone methides with sulfur ylides, which is highly diastereoselective and scalable. nih.gov

Cycloaddition reactions are another powerful tool for constructing spirocyclic frameworks. ugent.be For instance, [3+2] cycloaddition reactions of dipolar trimethylenemethane (TMM) species, generated from alkylidene cyclopropanone (B1606653) acetals, with electron-deficient compounds can be used to form spirocycles. orgsyn.org The intramolecular Diels-Alder reaction of 1-oxaspiro[2.5]octa-5,7-dien-4-ones is another example of a cycloaddition-based strategy for synthesizing complex spiro systems. researchgate.net

Convergent and Modular Synthesis Design for this compound Derivatives

Recent advancements have focused on developing cascade or tandem reactions that construct the spirocyclic core in a single, highly efficient operation from simple starting materials. thieme-connect.comwhiterose.ac.uk These methods epitomize convergence by forming multiple chemical bonds and stereocenters in one pot. For instance, a common strategy involves the reaction of ketones with amines or their surrogates, where an initial condensation is followed by an intramolecular cyclization and cycloaddition cascade. acs.orgthieme-connect.com

One notable modular approach is the Stannyl Amine Protocol (SnAP), which facilitates the one-step synthesis of saturated, N-unprotected spirocyclic amines from cyclic ketones and specialized SnAP reagents. acs.org This method is operationally simple and provides direct access to valuable spirocyclic amine cores. acs.org The key to this transformation was the identification of optimized conditions, particularly the use of hexafluoroisopropanol (HFIP) as a solvent additive, which accelerates the crucial cyclization step. acs.org This protocol's modularity lies in the ability to combine various cyclic ketones with different SnAP reagents to produce a wide array of spiro-N-heterocycles. acs.org

Below is a table summarizing the synthesis of various spirocyclic amines using the SnAP methodology, demonstrating its modularity.

Table 1: Modular Synthesis of Spirocyclic Amines via SnAP Reagents

Ketone Starting Material SnAP Reagent Spirocyclic Product Yield (%)
Cyclohexanone N/A (Example structure) Spiro[5.5]undecan-2-amine derivative 75
Cyclopentanone N/A (Example structure) Spiro[4.5]decan-2-amine derivative 71
Adamantanone N/A (Example structure) Amantadine derivative (9) 51

Data sourced from a study on one-step synthesis of saturated spirocyclic N-heterocycles. acs.org Note: Specific SnAP reagent structures were depicted in the source material.

Another powerful and modern modular strategy utilizes photoredox catalysis. nih.gov An automated, continuous flow synthesis has been developed for spirocyclic tetrahydronaphthyridines (THNs), which are structurally related to spirocyclic amines. This method employs a photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines, followed by an intramolecular SNAr cyclization. nih.gov The process is highly modular, allowing for the combination of various unprotected primary amines with different vinylpyridine fragments to access four distinct isomeric THN cores. nih.gov This highlights a convergent disconnection approach where the amine and the aromatic portion are brought together efficiently. nih.gov The power of this methodology was showcased in a concise synthesis of the spirocyclic core of a known MC4R antagonist, PF-07258669. nih.gov

The following table illustrates the modularity of the photoredox-catalyzed approach by showing how different building blocks can be combined to form various spirocyclic scaffolds.

Table 2: Modular Synthesis of Spirocyclic THN Cores via Photoredox Catalysis

Amine Module (Primary Alkylamine) Vinylpyridine Module Resulting Spirocyclic Core
Cyclohexylamine 2-Chloro-3-vinylpyridine Spiro[cyclohexane-1,3'- Current time information in Le Flore County, US.google.comnaphthyridin]-4'(1'H)-one derivative
Cyclopentylamine 2-Chloro-3-vinylpyridine Spiro[cyclopentane-1,3'- Current time information in Le Flore County, US.google.comnaphthyridin]-4'(1'H)-one derivative
4-Piperidinamine derivative 2-Chloro-3-vinylpyridine Spiro[piperidine-4,3'- Current time information in Le Flore County, US.google.comnaphthyridin]-4'(1'H)-one derivative
Cyclobutylamine 3-Bromo-4-vinylpyridine Spiro[cyclobutane-1,2'- Current time information in Le Flore County, US.researchgate.netnaphthyridin]-1'(4'H)-one derivative

Conceptual examples based on the methodology for automated synthesis of spirocyclic tetrahydronaphthyridines. nih.gov

Intramolecular 1,3-dipolar cycloaddition reactions also represent a convergent pathway to spirocyclic amines. thieme-connect.comwhiterose.ac.uk In these sequences, a ketone containing a leaving group (like a halide) and an alkene is heated with a nitrogen source such as hydroxylamine (B1172632) or glycine. acs.orgthieme-connect.com This triggers a cascade involving condensation, cyclization to form a dipole (e.g., a nitrone or azomethine ylide), and subsequent intramolecular cycloaddition to furnish a tricyclic product. acs.orgthieme-connect.com Reductive cleavage of the resulting adduct, for instance, the N-O bond in an isoxazolidine, yields the desired spirocyclic amine. acs.orgwhiterose.ac.uk This method provides excellent stereocontrol, often yielding a single stereoisomer. thieme-connect.com

These advanced synthetic designs, characterized by their convergent and modular nature, are crucial for efficiently accessing complex molecules like this compound and its derivatives. They not only shorten synthetic routes but also provide a platform for the rapid exploration of chemical space around this valuable spirocyclic scaffold.

Functionalization and Derivatization Strategies of the Spiro[2.5]octane-4-amine Skeleton

The strategic modification of the spiro[2.5]octane-4-amine skeleton is crucial for synthesizing derivatives with potential applications in medicinal chemistry and materials science. lu.semdpi.com Functionalization can target either the amine group or the hydrocarbon framework.

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. This primary amine functionality is a key site for derivatization. Reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds, are expected to proceed readily.

Research on related spirocyclic systems highlights the versatility of nitrogen chemistry. For instance, spiro-β-lactams, which are cyclic amides, can be synthesized through various cyclocondensation reactions, demonstrating the ability of nitrogen to be incorporated into strained ring systems. rsc.orgresearchgate.net In a different approach, three-component reactions involving amino acids, ketones, and isocyanides can be employed to generate complex spiro-2,6-dioxopiperazines, showcasing a robust method for incorporating amino acid moieties into spirocyclic scaffolds. nih.gov

The synthesis of this compound itself can be envisioned through classical methods such as the reductive amination of the corresponding ketone, spiro[2.5]octan-4-one, or the reduction of its oxime. Functionalization can also be achieved by substituting a suitable leaving group on a precursor molecule. For example, studies on 5-(bromomethyl)spiro[2.5]octane show that the bromo group can be readily displaced by nucleophiles, including amines, to afford a variety of derivatives.

Table 1: Examples of Nitrogen-Centered Reactions on Related Spirocyclic Skeletons
Spiro SystemReaction TypeReactantsProductReference
5-(Bromomethyl)spiro[2.5]octaneNucleophilic SubstitutionAmines, Thiols, AlkoxidesSubstituted amine/thiol/ether derivatives
Spiro[2.5]octane-4,8-dioneCondensationAminesImines smolecule.com
Acyclic DiaminocarbenesCycloadditionCarbon MonoxideSpiro-β-lactams rsc.org
Amino acids, KetonesThree-Component ReactionIsocyanidesSpiro-2,6-dioxopiperazines nih.gov

The spiro[2.5]octane skeleton is not inert and can undergo significant transformations under specific reaction conditions. The presence of the strained cyclopropane (B1198618) ring makes it susceptible to rearrangements, particularly those involving cationic intermediates.

Detailed mechanistic studies on the oxidation of the parent spiro[2.5]octane hydrocarbon have provided conclusive evidence for skeletal rearrangements. nih.govacs.org For example, oxidation promoted by manganese-oxo species or certain dioxiranes can lead to the formation of bicyclo[4.2.0]octan-1-ol alongside the expected spiro[2.5]octan-4-ol. nih.govacs.org This rearrangement is a hallmark of a cationic intermediate, where the initial formation of a radical at the C-4 position is followed by electron transfer (ET) to form a cation, which then triggers the rearrangement of the cyclopropylcarbinyl system to a cyclobutyl system. nih.govacs.orgacs.org

Similarly, nitrogen-containing spirocycles can also undergo ring-opening reactions. For instance, 5,7-dimethyl-5,7-diaza-spiro[2.5]octane-4,6,8-trione, a spirobarbiturate, undergoes ring opening of the cyclopropane ring when treated with nucleophiles like cyanide or thiolate anions. niscpr.res.in These transformations highlight the latent reactivity of the spirocyclic framework, which can be harnessed for the synthesis of more complex bicyclic structures.

Detailed Mechanistic Elucidation of Reactions Involving this compound

Understanding the reaction mechanisms at a molecular level is key to controlling the outcome of chemical transformations and designing new synthetic pathways.

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for analyzing molecular structures, and the fragmentation patterns observed can offer deep mechanistic insights. Studies on molecules structurally related to this compound have revealed a characteristic and mechanistically significant fragmentation pathway.

Specifically, the ESI-MS analysis of various phenethylamine (B48288) derivatives shows that upon protonation, these molecules readily lose ammonia (B1221849) (NH3) in a process known as in-source fragmentation or collision-induced dissociation (CID). sci-hub.seacs.orgresearchgate.netnih.gov The resulting fragment ion has been identified not as a simple phenethyl cation, but as a stable spiro[2.5]octadienylium ion. sci-hub.seacs.orgresearchgate.netnih.gov This process involves an intramolecular cyclization where the cationic center attacks the aromatic ring, leading to the formation of the spirocyclic structure. This fragmentation is particularly enhanced by electron-donating groups on the aromatic ring. acs.orgnih.gov

Given the structural analogy, it is highly probable that protonated this compound would undergo a similar fragmentation pathway in the gas phase, involving the loss of ammonia to generate a spiro[2.5]octyl cation, which could potentially rearrange further depending on the energetic landscape. This fragmentation behavior is not only of mechanistic interest but also has practical implications for the quantitative analysis of such compounds by mass spectrometry. sci-hub.seacs.org

The cyclohexane (B81311) ring of the spiro[2.5]octane skeleton exists in a chair conformation, leading to distinct axial and equatorial positions for substituents at C-4. This stereochemistry plays a critical role in directing the reactivity of the molecule.

Studies on the C(sp³)–H bond oxygenation of spiro[2.5]octane and its derivatives have demonstrated remarkable stereoselectivity. nih.govacs.org The reaction with dioxiranes, for instance, occurs predominantly at the axial C4–H bond. nih.govacs.org This preference is attributed to stabilizing hyperconjugative interactions between the Walsh orbitals of the cyclopropane ring and the σ* orbital of the axial C–H bond, which lowers the activation energy for hydrogen atom transfer (HAT) from this position. nih.gov

Further detailed mechanistic analysis of manganese-catalyzed C–H oxidation of 6-tert-butylspiro[2.5]octane confirms this stereoelectronic control. The bulky tert-butyl group locks the conformation and directs the oxidation selectively to the C-4 position. acs.org The reaction yields a mixture of unrearranged products (ketones and alcohols with the spiro[2.5]octane skeleton) and rearranged products (bicyclo[4.2.0]octan-1-ols), indicating the involvement of both radical and cationic pathways following the initial stereoselective HAT step. acs.orgresearchgate.net The ratio of these products can be influenced by reaction conditions, such as the solvent and the electronic properties of the catalyst. nih.gov

Table 2: Product Distribution in the Oxidation of 6-tert-butylspiro[2.5]octane
Catalyst/ReagentConditionsUnrearranged Product(s) (Yield)Rearranged Product(s) (Yield)Reference
[Mn(OTf)₂(TIPSmcp)] / H₂O₂Acetic Acid6-tert-butylspiro[2.5]octan-4-one (61%) + trans-acetate (25%)cis-4-(tert-butyl)-bicyclo[4.2.0]octan-1-ol (2%) acs.org
ETFDO (Dioxirane)MeCNPredominantly unrearranged alcoholsSmall amounts of bicyclo[4.2.0]octan-1-ols nih.gov

Electrophilic and Nucleophilic Reactivity Profiles of this compound

Nucleophilic Reactivity: The primary amine group is the dominant nucleophilic center in the molecule. The lone pair of electrons on the nitrogen atom will readily attack a wide range of electrophiles. This includes reactions with:

Acyl halides and anhydrides to form amides.

Aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines.

Alkyl halides to form secondary and tertiary amines, or quaternary ammonium (B1175870) salts.

This nucleophilicity is fundamental to most derivatization strategies for this compound.

Electrophilic Reactivity: While the amine group is nucleophilic, the molecule can react with nucleophiles at different positions after activation. For example, conversion of the amine to a better leaving group could allow for nucleophilic substitution at C-4. More significantly, the hydrocarbon skeleton itself exhibits reactivity towards electrophiles. The cyclopropane ring, with its high p-character C-C bonds, can be opened by strong electrophiles. As discussed previously, oxidation can generate a cationic intermediate at C-4, which is an electrophilic center that triggers skeletal rearrangement. nih.govacs.org Furthermore, related spirocyclic ketones, such as spiro[2.5]octane-4,8-dione, readily undergo nucleophilic addition at the carbonyl carbons, demonstrating how other functional groups on the skeleton can act as electrophilic sites. smolecule.com

Strategic Applications of Spiro 2.5 Oct 4 Ylamine in Chemical Science

Spiro[2.5]oct-4-ylamine as a Building Block for Complex Chemical Architectures

The inherent conformational rigidity and three-dimensional geometry of spiro compounds make them exciting building blocks in organic synthesis. cambridgescholars.com this compound, in particular, offers a versatile platform for constructing complex molecules with defined spatial arrangements, excluding direct applications in medicinal or drug synthesis. The synthesis of spirocycles is a notable challenge in modern organic synthesis as it involves the creation of a quaternary carbon center. cambridgescholars.com

The development of novel synthetic methods, including photo- and electrocatalysis, has expanded the toolbox for creating spirocyclic frameworks. sioc-journal.cn These methods provide efficient and environmentally friendly pathways to complex spiro compounds. For instance, various strategies utilizing olefin metathesis have been developed to construct spirocycles, often in combination with other well-known reactions. researchgate.net

Research into the synthesis of spirocyclic scaffolds has also involved the use of hypervalent iodine reagents, which facilitate dearomatization processes to create the spiro core. beilstein-journals.org Such methodologies have been applied to the synthesis of both carbocyclic and heterocyclic spiro compounds. beilstein-journals.org The resulting complex molecules, built upon scaffolds like this compound, are of interest for their unique structural and physical properties in materials science and other areas of chemical research.

Integration into Advanced Materials

Spiro-configured compounds are increasingly being integrated into advanced materials, particularly for optoelectronic devices, due to their unique structural and photophysical properties. cambridgescholars.comscribd.com The rigid and orthogonal arrangement of the constituent parts of a spiro molecule can lead to high glass transition temperatures (Tg), good thermal and morphological stability, and desirable electronic properties. acs.orgresearchgate.net

In the context of organic light-emitting diodes (OLEDs), spiro compounds are utilized as host materials, hole-transporting materials (HTMs), and emitters. acs.orgchemrxiv.orged.ac.uk The spiro-center helps to prevent intermolecular interactions and aggregation, which can quench luminescence and reduce device efficiency. ed.ac.uk This structural feature is beneficial for achieving high photoluminescence quantum yields (PLQY) and operational stability in OLEDs. acs.orgrsc.org

While direct integration of this compound into advanced materials is not extensively documented in the provided search results, the principles governing the use of other spiro-amines and spirocyclic structures are highly relevant. The amine group in this compound could be functionalized to introduce chromophoric or charge-transporting moieties, thereby creating novel materials for optoelectronic applications. For example, derivatization with triphenylamine (B166846) units, a common strategy for creating HTMs, could be explored. researchgate.net

The spiro[2.5]octane core itself, being a non-conjugated and sterically demanding group, can act as a bulky spacer to control the intermolecular packing and electronic communication between functional units within a material. This is a key design principle in the development of materials for high-performance OLEDs, including those based on thermally activated delayed fluorescence (TADF). chemrxiv.orged.ac.ukmdpi.com The spiro structure can help to minimize the energy difference between the singlet and triplet excited states (ΔEST), a crucial factor for efficient TADF. acs.orgrsc.org

Table of Spiro-based Materials in Optoelectronics:

Material TypeKey Features Attributed to Spiro CoreExample Application
Host MaterialsHigh triplet energy, thermal stability, morphological stability. acs.orgPhosphorescent and TADF-OLEDs. acs.org
Hole-Transporting Materials (HTMs)Amorphous glass formation, high hole mobility, good film-forming properties. researchgate.netresearchgate.netPerovskite Solar Cells, OLEDs. researchgate.net
TADF EmittersRigid structure minimizes non-radiative decay, small ΔEST. chemrxiv.orged.ac.ukrsc.orgHigh-efficiency OLEDs. chemrxiv.orged.ac.uk

Development as a Reagent or Ligand in Catalysis

Chiral spirocyclic ligands have emerged as a powerful tool in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. researchgate.netfrontiersin.org The rigid spiro backbone locks the ligand into a specific conformation, which can lead to high levels of stereocontrol in metal-catalyzed reactions. dtu.dk

Although the direct use of this compound as a ligand in catalysis is not explicitly detailed in the provided search results, its structural motifs are present in a variety of successful chiral ligands. The amine functionality provides a key coordination site for transition metals, and the chirality of a resolved spiro[2.5]octane framework could be effectively transferred to the catalytic center.

The development of chiral ligands for asymmetric catalysis is a central theme in modern organic synthesis. sigmaaldrich.com Chiral spiro ligands have been successfully applied in a range of reactions, including:

Asymmetric Hydrogenation: Chiral spiro phosphine (B1218219) and phosphoramidite (B1245037) ligands have been used in iridium- and rhodium-catalyzed asymmetric hydrogenations of various substrates, including alkenes and ketones, to produce chiral amines and other valuable building blocks with high enantioselectivity. researchgate.netnih.gov

Carbon-Carbon Bond Formation: Chiral spiro ligands have been employed in reactions that form new carbon-carbon bonds, a fundamental transformation in organic chemistry. acs.org

Carbon-Heteroatom Bond Formation: The formation of chiral carbon-heteroatom bonds is another area where spiro ligands have shown significant promise. researchgate.net

The synthesis of chiral spiroisoxazolones has been achieved through a cascade reaction using a chiral secondary amine in conjunction with a palladium catalyst, demonstrating the utility of spiro structures in enantioselective synthesis. acs.org The design and synthesis of new modular, chiral, bidentate nitrogen-donor ligands based on a spirobi(chroman) backbone further highlight the potential of spirocyclic amines in asymmetric catalysis. dtu.dk Given these precedents, enantiomerically pure this compound or its derivatives represent promising candidates for the development of novel chiral ligands for a variety of asymmetric transformations.

Challenges and Future Directions in Spiro 2.5 Oct 4 Ylamine Research

Overcoming Synthetic Hurdles for Scalability and Enantiopurity

The synthesis of spirocyclic systems is an inherently challenging endeavor due to the creation of a quaternary spirocenter. For Spiro[2.5]oct-4-ylamine, these challenges are multifaceted, encompassing both the construction of the core spiro[2.5]octane framework and the stereoselective installation of the amine functionality.

Current synthetic strategies often rely on multi-step sequences that may not be amenable to large-scale production. For instance, patented methods describe the synthesis of potential precursors like spiro[2.5]octane-5,7-dione and spiro[2.5]octane-5-carboxylic acid. nih.govontosight.aismolecule.comtandfonline.comresearchgate.netgoogle.com These approaches, however, can involve harsh reaction conditions and the use of reagents that are not ideal for industrial-scale synthesis, sometimes requiring chromatographic purification which hampers scalability. google.com

A significant hurdle is the achievement of high enantiopurity. Many bioactive molecules are effective in only one enantiomeric form, making stereoselective synthesis a critical aspect of drug development. Asymmetric organocatalysis and transition-metal catalysis have emerged as powerful tools for the enantioselective synthesis of spiro compounds. bohrium.commanchester.ac.uk However, the development of a robust and highly enantioselective method for the direct synthesis of this compound remains an open challenge. Future research will likely focus on the development of novel catalytic systems that can efficiently control the stereochemistry at the spirocenter and the carbon bearing the amine group.

Table 1: Comparison of General Synthetic Strategies for Spirocycles

Synthetic StrategyAdvantagesDisadvantagesRelevance to this compound
Intramolecular Cyclization Can be highly efficient for specific substrates.Requires pre-functionalized linear precursors; may have limited scope.A potential route starting from a functionalized cyclohexane (B81311) derivative.
Ring-Opening of Spiro Precursors Can provide access to functionalized spirocycles. acs.orgresearchgate.netThe synthesis of the spiro precursor can be challenging.A viable approach from a more accessible spiro[2.5]octane derivative.
[m+n] Cycloadditions Can rapidly build molecular complexity. rsc.orgnih.govControl of regioselectivity and stereoselectivity can be difficult.A potential but less explored route for the spiro[2.5]octane core.
Asymmetric Catalysis Enables the synthesis of enantiomerically pure compounds. bohrium.commanchester.ac.ukCatalyst development can be time-consuming and expensive.Crucial for the development of chiral this compound for pharmaceutical applications.

Exploring Novel Reactivity Patterns and Undiscovered Chemical Transformations

The reactivity of this compound is largely unexplored, presenting a fertile ground for chemical discovery. The strained cyclopropane (B1198618) ring fused to the cyclohexane backbone suggests a unique chemical behavior that could be harnessed for novel transformations.

One promising area of investigation is the ring-opening reactions of the cyclopropane moiety. Doubly activated cyclopropanes are known to undergo ring-opening cyclizations with various nucleophiles, including amines, to generate diverse heterocyclic scaffolds. acs.orgresearchgate.netjst.go.jp The amine group within this compound could potentially act as an internal nucleophile or directing group in such transformations, leading to the formation of complex polycyclic structures.

Furthermore, the amine functionality itself offers a plethora of opportunities for derivatization. Standard N-alkylation, acylation, and sulfonylation reactions could be employed to generate a library of analogues for structure-activity relationship (SAR) studies. More advanced transformations, such as C-H activation or directed functionalization of the cyclohexane ring, could lead to novel and structurally diverse compounds. The development of such reactions would not only expand the chemical space around the this compound core but also provide valuable tools for organic synthesis in general.

Development of Predictive Computational Methodologies for this compound Design

Computational chemistry is an increasingly indispensable tool in modern drug discovery and materials science. For this compound, the development of predictive computational methodologies can significantly accelerate the design and optimization of novel derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to other spirocyclic systems to predict their biological activity. nih.govtandfonline.comacs.orgresearchgate.net By establishing a correlation between the structural features of a series of this compound analogues and their biological activity, QSAR models can guide the synthesis of more potent and selective compounds. Such models can help in identifying key structural motifs responsible for activity and in predicting the properties of yet-to-be-synthesized molecules.

Molecular modeling techniques, such as docking studies, can provide insights into the binding interactions of this compound derivatives with biological targets. This information is crucial for the rational design of new drugs. Computational methods can also be employed to predict the physicochemical properties of these compounds, such as solubility and metabolic stability, which are critical for their development as pharmaceuticals. tandfonline.com The use of computational tools to assign the relative configuration of spiroepoxides highlights the power of these methods in stereochemical elucidation, a critical aspect for chiral spirocycles. acs.orgacs.org

Expanding Applications in Advanced Materials Science and New Methodological Development

While the primary focus of spirocyclic amine research has been in medicinal chemistry, there is a growing interest in their application in materials science. The rigid and three-dimensional nature of the spiro[2.5]octane framework could impart unique properties to polymers and other advanced materials.

Spiro compounds have shown promise in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. acs.orgcambridgescholars.com The introduction of this compound or its derivatives into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or improved processability. The amine functionality could also serve as a handle for cross-linking or further functionalization of the polymer chains. The polymerization of spirocyclic monomers can also lead to materials with low shrinkage, which is a desirable property in many applications. tandfonline.com

The pursuit of novel applications for this compound will undoubtedly drive the development of new synthetic methodologies. The need for efficient, scalable, and stereoselective syntheses will continue to be a major focus. Furthermore, the exploration of its reactivity will likely uncover new chemical transformations that could be of broader interest to the synthetic community. The development of new catalytic systems and reaction conditions tailored for this unique spirocyclic amine will be a key area of future research.

Q & A

Q. What are the key challenges in reconciling contradictory data on this compound’s solubility and stability across studies?

  • Methodological Answer : Perform controlled solubility tests in standardized solvents (e.g., DMSO, hexane) under inert atmospheres. Compare with literature using identical analytical methods (e.g., UV-Vis for concentration curves). Discrepancies may arise from impurities or moisture content; Karl Fischer titration quantifies water interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.